2-Pentadecylphenol
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Overview
Description
2-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It belongs to the class of phenolic lipids, which are characterized by a phenol group attached to a long alkyl chain. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentadecylphenol can be synthesized through the alkylation of phenol with pentadecene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 100°C. The process involves the formation of a carbon-carbon bond between the phenol and the alkyl chain .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of cardanol, a natural phenolic lipid derived from cashew nut shell liquid. This method is preferred due to the abundance and low cost of cardanol .
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-Pentadecylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pentadecylphenol involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. Additionally, it can interact with proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Phenol: A simpler phenolic compound with a shorter alkyl chain.
Catechol: A dihydroxyphenol with similar reactivity but different biological properties.
Resorcinol: Another dihydroxyphenol with distinct chemical and biological activities.
Uniqueness: 2-Pentadecylphenol stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and modification .
Properties
CAS No. |
68593-72-6 |
---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |
InChI Key |
RGDDVTHQUAQTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
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